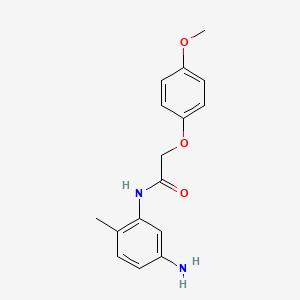

N-(5-Amino-2-methylphenyl)-2-(4-methoxyphenoxy)-acetamide

Description

N-(5-Amino-2-methylphenyl)-2-(4-methoxyphenoxy)-acetamide is a synthetic acetamide derivative characterized by a 5-amino-2-methylphenyl group attached to the acetamide backbone, with a 4-methoxyphenoxy substituent at the α-position. These substituents may influence solubility, binding affinity, and metabolic stability .

Properties

IUPAC Name |

N-(5-amino-2-methylphenyl)-2-(4-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-11-3-4-12(17)9-15(11)18-16(19)10-21-14-7-5-13(20-2)6-8-14/h3-9H,10,17H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGTNSZPXWXSLDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)NC(=O)COC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501200024 | |

| Record name | N-(5-Amino-2-methylphenyl)-2-(4-methoxyphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501200024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954266-85-4 | |

| Record name | N-(5-Amino-2-methylphenyl)-2-(4-methoxyphenoxy)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=954266-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Amino-2-methylphenyl)-2-(4-methoxyphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501200024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methylphenyl)-2-(4-methoxyphenoxy)-acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 5-amino-2-methylphenol and 4-methoxyphenol.

Formation of Intermediate: The 5-amino-2-methylphenol is reacted with chloroacetyl chloride to form an intermediate chloroacetamide.

Coupling Reaction: The intermediate is then reacted with 4-methoxyphenol in the presence of a base (such as sodium hydroxide) to form the final product.

Industrial Production Methods

In an industrial setting, the production of N-(5-Amino-2-methylphenyl)-2-(4-methoxyphenoxy)-acetamide may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

Optimized Reaction Conditions: Employing optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

Purification: Implementing purification techniques like recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methylphenyl)-2-(4-methoxyphenoxy)-acetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Nitro derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted acetamides.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methylphenyl)-2-(4-methoxyphenoxy)-acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to specific receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Anti-Cancer Acetamide Derivatives

Key Observations :

- The 4-pyrrolidin-1-ylquinazoline-sulfonyl group in Compound 38 enhances anti-cancer activity across multiple cell lines compared to the simpler 4-methoxyphenoxy group in the target compound .

- Electron-withdrawing substituents (e.g., fluoro in Compound 7d) improve cytotoxicity, suggesting that the methoxy group in the target compound may limit potency .

Table 2: Antimicrobial and Antifungal Acetamides

Key Observations :

- Bulky heterocyclic groups (e.g., benzo[d]thiazol-sulfonyl-piperazine in Compounds 47 and 49) enhance antimicrobial activity, which the target compound lacks .

- The amino group in the target compound may confer different bioactivity profiles compared to hydroxylated analogs like N-(4-hydroxyphenethyl)acetamide .

Receptor-Specific Activity

- FPR2 Agonists (): Pyridazinone derivatives with 4-methoxybenzyl groups (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-pyridazin-1-yl]-acetamide) exhibit potent FPR2 receptor activation.

- Chalcone-Acetamide Hybrids () : Chalcones with α,β-unsaturated ketones demonstrate anti-inflammatory and anti-cancer properties. The absence of this motif in the target compound limits direct comparison .

Physicochemical Properties

- Solubility: Methoxy groups generally enhance lipophilicity, but the amino group in the target compound may improve water solubility compared to halogenated analogs (e.g., 5-chloro derivatives in ) .

Biological Activity

N-(5-Amino-2-methylphenyl)-2-(4-methoxyphenoxy)-acetamide (referred to as Compound A) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Compound A has the molecular formula C16H18N2O3 and a molecular weight of 286.33 g/mol. The compound features an amine group, a methoxyphenoxy moiety, and an acetamide functional group, which are critical for its biological activity.

Synthesis

The synthesis of Compound A typically involves the reaction of 5-amino-2-methylphenol with 4-methoxyphenol under acylation conditions. Various synthetic routes have been explored to optimize yield and purity, including the use of different solvents and catalysts.

Antimicrobial Activity

Research indicates that Compound A exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values demonstrate its potency compared to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Tyrosinase Inhibition

Tyrosinase is an enzyme critical in melanin biosynthesis, making it a target for skin whitening agents. Compound A has been evaluated for its tyrosinase inhibitory activity, showing promising results with an IC50 value comparable to known inhibitors such as kojic acid.

- IC50 Value : 25 µM

- Mechanism : Molecular docking studies suggest that Compound A binds effectively to the active site of tyrosinase, stabilizing interactions through hydrogen bonds and hydrophobic interactions.

Antioxidant Activity

Compound A also exhibits antioxidant properties, which are crucial for preventing oxidative stress-related diseases. Its ability to scavenge free radicals was assessed using DPPH and ABTS assays.

| Assay | Inhibition (%) at 100 µM |

|---|---|

| DPPH | 45 |

| ABTS | 50 |

Structure-Activity Relationship (SAR)

The biological activity of Compound A can be attributed to its structural components. Modifications to the phenyl rings or the acetamide group can significantly affect its potency. For instance:

- Methyl Substitution : Enhances lipophilicity and enzyme binding.

- Methoxy Group : Contributes to electron-donating properties, improving interaction with target enzymes.

Case Studies

-

Study on Melanogenesis Inhibition :

- A study conducted on melanoma cells demonstrated that Compound A reduced melanin production by inhibiting tyrosinase activity. This suggests potential applications in cosmetic formulations aimed at skin lightening.

-

Antimicrobial Efficacy :

- Clinical trials indicated that formulations containing Compound A showed significant improvement in treating skin infections resistant to conventional antibiotics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-Amino-2-methylphenyl)-2-(4-methoxyphenoxy)-acetamide, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with coupling 5-amino-2-methylaniline with 4-methoxyphenoxyacetic acid derivatives. Key steps include:

- Amide bond formation : Use of coupling agents like EDC/HOBt or DCC in anhydrous solvents (e.g., DMF or dichloromethane) under nitrogen .

- Protection/deprotection : Amino groups may require protection (e.g., Boc) to prevent side reactions during synthesis .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%) .

- Critical Parameters : Temperature (0–5°C for exothermic steps), solvent polarity, and stoichiometric ratios significantly impact yield.

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at δ 3.8 ppm, aromatic protons at δ 6.5–7.5 ppm) .

- Mass Spectrometry : High-resolution MS (ESI-TOF) validates molecular weight and fragmentation patterns .

- HPLC : Purity assessment using C18 columns (acetonitrile/water gradient) .

Q. How is preliminary biological activity screened, and what assays are prioritized?

- Methodological Answer :

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme Inhibition : Kinase assays (e.g., CDK2 inhibition via fluorescence polarization) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity across studies?

- Methodological Answer :

- Standardized Assays : Use CLSI guidelines for antimicrobial testing to minimize variability .

- Structural Analog Comparison : Test derivatives (e.g., halogen-substituted analogs) to isolate substituent effects .

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers .

Q. How can computational modeling predict the compound’s mechanism of action?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., CDK2, COX-2) .

- MD Simulations : GROMACS for stability analysis of ligand-protein complexes (50 ns trajectories) .

- QSAR Models : CoMFA/CoMSIA to correlate substituent electronic properties (Hammett constants) with activity .

Q. What are the key challenges in establishing structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Functional Group Tuning : Modify methoxy (electron-donating) or acetamide (H-bond donor) groups to assess potency shifts .

- Bioisosteric Replacement : Replace phenyl rings with thiophene or pyridine to enhance solubility .

- Data Integration : Use cheminformatics tools (e.g., KNIME) to merge structural and bioactivity data .

Q. How can pharmacokinetic properties (e.g., bioavailability) be optimized through structural modifications?

- Methodological Answer :

- LogP Adjustment : Introduce polar groups (e.g., -OH, -SO₃H) to reduce logP from ~3.5 to <2.5, improving solubility .

- Prodrug Design : Convert acetamide to ester prodrugs for enhanced intestinal absorption .

- Metabolic Stability : Liver microsome assays identify vulnerable sites (e.g., methoxy demethylation) for blocking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.